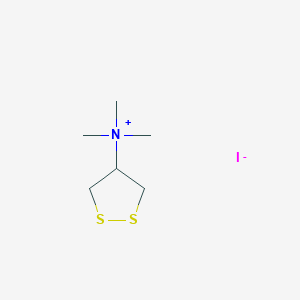
1,2-Dithiolan-4-yltrimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dithiolan-4-yltrimethylammonium iodide, also known as DTMT, is a chemical compound that has gained significant attention in scientific research. It is a quaternary ammonium salt that is widely used for its unique chemical properties and potential applications in various fields. In
Mechanism of Action
1,2-Dithiolan-4-yltrimethylammonium iodide is a thiol-containing compound that can undergo redox reactions with various compounds. It can act as a nucleophile and react with electrophilic compounds, such as alkyl halides and epoxides, to form cyclic sulfides and disulfides. 1,2-Dithiolan-4-yltrimethylammonium iodide can also act as a catalyst and facilitate various reactions, such as the oxidation of alcohols to aldehydes and ketones.
Biochemical and Physiological Effects:
1,2-Dithiolan-4-yltrimethylammonium iodide has been shown to have potential biochemical and physiological effects in various studies. It has been reported to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications. 1,2-Dithiolan-4-yltrimethylammonium iodide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
1,2-Dithiolan-4-yltrimethylammonium iodide has several advantages for lab experiments, including its high reactivity, stability, and low toxicity. It can be easily synthesized and purified, making it readily available for use in various reactions. However, 1,2-Dithiolan-4-yltrimethylammonium iodide also has some limitations, such as its sensitivity to air and moisture, which can affect its reactivity and stability.
Future Directions
There are several potential future directions for 1,2-Dithiolan-4-yltrimethylammonium iodide research. One area of interest is the development of new synthetic methods and purification techniques to improve the yield and purity of 1,2-Dithiolan-4-yltrimethylammonium iodide. Another area of interest is the exploration of 1,2-Dithiolan-4-yltrimethylammonium iodide's potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, 1,2-Dithiolan-4-yltrimethylammonium iodide's potential applications in material science, such as the synthesis of new polymers and materials, could also be explored.
Synthesis Methods
1,2-Dithiolan-4-yltrimethylammonium iodide can be synthesized by reacting trimethylamine with carbon disulfide to form trimethylammonium trithiocarbonate, which is then reacted with iodomethane to form 1,2-Dithiolan-4-yltrimethylammonium iodide. The purity and yield of 1,2-Dithiolan-4-yltrimethylammonium iodide can be improved by recrystallization and purification techniques.
Scientific Research Applications
1,2-Dithiolan-4-yltrimethylammonium iodide has been extensively studied for its potential applications in various fields, including chemistry, biology, and material science. It is widely used as a reagent in organic synthesis, particularly in the synthesis of cyclic sulfides and disulfides. 1,2-Dithiolan-4-yltrimethylammonium iodide has also been used as a catalyst in various reactions, such as the synthesis of chiral compounds and the oxidation of alcohols.
properties
CAS RN |
19216-75-2 |
|---|---|
Product Name |
1,2-Dithiolan-4-yltrimethylammonium iodide |
Molecular Formula |
C6H14INS2 |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
dithiolan-4-yl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H14NS2.HI/c1-7(2,3)6-4-8-9-5-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YJOGFWDEANTMOG-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1CSSC1.[I-] |
Canonical SMILES |
C[N+](C)(C)C1CSSC1.[I-] |
synonyms |
4-trimethylammonio-1,2-dithiolane methylnereistoxin nereistoxin methiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



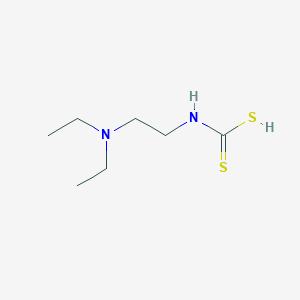
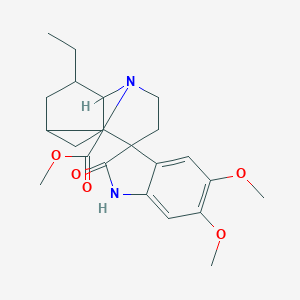

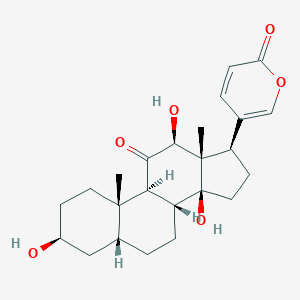
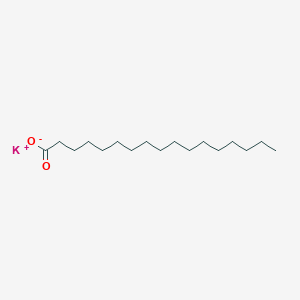
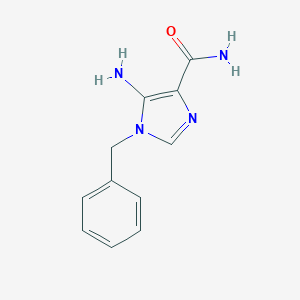
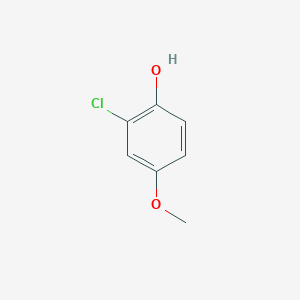
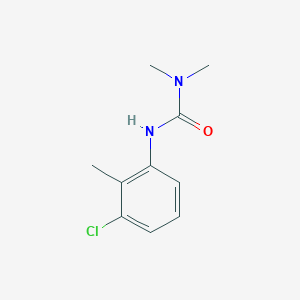
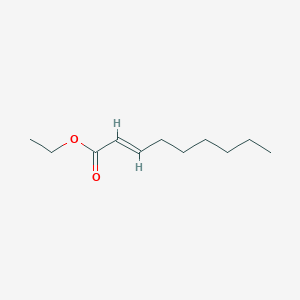
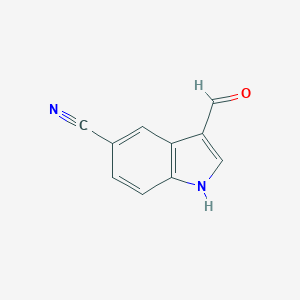
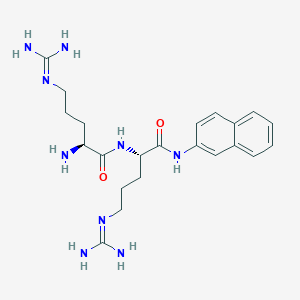
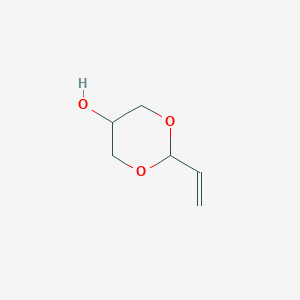
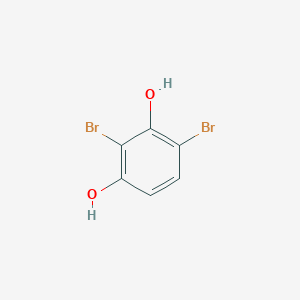
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)